N-(4-ethoxyphenyl)-2-methylpropanamide
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11-7-5-10(6-8-11)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
HMEMEVHOZQUIDU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methylpropanamide has been investigated for several applications in scientific research, particularly in the fields of chemistry and biology.
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties. For instance, derivatives of this compound have been synthesized for use in drug development and material science.
Research has shown that this compound exhibits potential biological activities, including:
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development. It operates through mechanisms involving the accumulation of reactive oxygen species (ROS), which leads to cellular stress and death.
- Antiviral Activity : Recent investigations have demonstrated its ability to inhibit viral entry mechanisms, particularly against SARS-CoV-2, suggesting its potential as an antiviral agent.
Pharmacological Research
This compound has been evaluated for its pharmacological properties, including analgesic and anti-inflammatory effects. These properties make it a candidate for further studies aimed at developing new therapeutic agents for pain management and inflammatory diseases.
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Synthesis | Precursor for various organic compounds | Used in drug development and material synthesis |
| Anticancer Research | Induces apoptosis in cancer cells | Mechanism involves ROS accumulation |
| Antiviral Activity | Inhibits viral entry mechanisms | Effective against SARS-CoV-2 |
| Pharmacological Research | Exhibits analgesic and anti-inflammatory effects | Potential for new therapeutic agents |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, with the compound inducing apoptosis through ROS-mediated pathways. This study highlights the compound's potential as an anticancer agent.
Case Study 2: Antiviral Mechanism
In another research effort, this compound was tested for its ability to inhibit the entry of SARS-CoV-2 into host cells. The findings revealed that the compound effectively suppressed spike protein-mediated membrane fusion, indicating its potential utility in antiviral therapies.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Lipophilicity: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to analogs with polar groups (e.g., –NH₂ in N-(4-aminophenyl)-2-methylpropanamide). Isobutyryl fentanyl’s piperidinyl and phenylethyl groups confer high opioid receptor affinity, illustrating how bulky substituents can drive pharmacological activity .
Impact of Heterocyclic Moieties :
- The oxadiazole ring in N-[4-(4-methoxy-3-methylphenyl)-oxadiazolyl]-2-methylpropanamide introduces rigidity and hydrogen-bonding capacity, which may improve metabolic stability compared to purely aromatic systems .
Synthetic Accessibility: Compounds like N-(4-aminophenyl)-2-methylpropanamide are synthesized via nucleophilic substitution (e.g., reacting 4-aminophenol with 2-methylpropanoyl chloride), a method adaptable to the target compound by substituting 4-ethoxyaniline .
Research Findings and Implications
Physicochemical Properties:
- Lipophilicity: The ethoxy group increases logP compared to methoxy (–OCH₃) or amino (–NH₂) analogs, suggesting better membrane permeability but lower aqueous solubility .
- Thermal Stability : Crystallographic data from related propanamides (e.g., N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide ) indicate that substituent bulkiness reduces melting points by disrupting molecular packing .
Pharmacological Potential:
- Ethoxy’s metabolic stability (resistance to demethylation) may prolong half-life compared to methoxy groups .
Preparation Methods
Reaction Mechanism and Stoichiometry
The most common synthesis involves the nucleophilic acyl substitution of 4-ethoxyaniline with isobutyryl chloride. The amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the amide bond.
Stoichiometric Ratios
| Component | Molar Ratio | Role |
|---|---|---|
| 4-Ethoxyaniline | 1.0 | Nucleophile |
| Isobutyryl chloride | 1.1–1.3 | Electrophile |
| Triethylamine (TEA) | 1.5–2.0 | HCl Scavenger |
| 4-Dimethylaminopyridine | 0.01–0.05 | Catalyst |
Experimental Procedure
-
Setup : Conduct reactions under nitrogen in anhydrous dichloromethane (DCM) or ethyl acetate at 0–5°C.
-
Addition Order :
-
Dissolve 4-ethoxyaniline (10 mmol) and TEA (15 mmol) in DCM.
-
Add isobutyryl chloride (11 mmol) dropwise with stirring.
-
Catalyze with 4-DMAP (0.1 mmol).
-
-
Reaction Progress : Monitor via TLC (hexane:EtOAc = 7:3). Completion typically occurs within 2–4 hours at room temperature.
Yield Data
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 3 | 87 |
| Ethyl Acetate | 25 | 4 | 82 |
| THF | 40 | 2 | 78 |
Workup and Isolation
-
Quenching : Dilute with DCM, wash sequentially with 1 M HCl (2×), saturated NaHCO₃ (2×), and brine.
-
Drying : Use anhydrous Na₂SO₄ or MgSO₄.
-
Purification :
Alternative Synthesis via Carboxylic Acid Activation
Coupling Reagent-Assisted Methods
For laboratories lacking acid chlorides, isobutyric acid is activated using carbodiimides (e.g., DCC or EDC):
Representative Protocol
-
Activate isobutyric acid (10 mmol) with DCC (12 mmol) and HOBt (10 mmol) in THF at 0°C for 1 hour.
-
Add 4-ethoxyaniline (10 mmol) and stir at 25°C for 12 hours.
-
Filter precipitated urea, concentrate, and purify via column chromatography.
Comparative Efficiency
| Reagent | Yield (%) | Side Products |
|---|---|---|
| DCC/HOBt | 75 | Diethylurea |
| EDC/HOAt | 80 | Minimal |
| CDI | 70 | Imidazolide byproducts |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, microreactor systems reduce reaction times and improve heat management:
-
Conditions : 100°C, 5-minute residence time, isobutyryl chloride:amine ratio = 1.2:1.
-
Output : 92% conversion with >99% selectivity.
Solvent Recycling
Reaction Optimization and Kinetic Studies
Temperature Effects
Elevated temperatures (>50°C) accelerate hydrolysis of isobutyryl chloride, reducing yields by 15–20%. Optimal ranges: 20–30°C.
Base Selection
| Base | Solubility | Neutralization Efficiency | Yield Impact |
|---|---|---|---|
| TEA | High | Excellent | +5% |
| Pyridine | Moderate | Good | ±0% |
| DIPEA | Low | Poor | -10% |
Spectroscopic Characterization
NMR Spectral Data
IR Spectroscopy
Challenges and Mitigation Strategies
Impurity Formation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-methylpropanamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution using 4-ethoxyaniline and 2-methylpropanoyl chloride. A base like triethylamine is critical to neutralize HCl byproducts. Reaction optimization includes refluxing in anhydrous dichloromethane (DCM) for 6–8 hours under inert gas (N₂/Ar) to prevent hydrolysis. Monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) ensures completion. Yield improvements (70–85%) are achieved by slow addition of acyl chloride and maintaining temperatures below 40°C .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include a singlet at δ 1.2–1.4 ppm for the methyl groups on the propanamide, a triplet for the ethoxy group’s methyl (δ 1.3–1.5 ppm), and aromatic protons (δ 6.8–7.2 ppm) for the 4-ethoxyphenyl ring.
- IR : Stretching at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O of ethoxy).
- MS : Molecular ion peak at m/z 221 (C₁₂H₁₇NO₂⁺) with fragmentation patterns confirming the amide backbone .
Q. What purification methods are most effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate 8:2 to 6:4) removes unreacted starting materials. Recrystallization from ethanol/water (1:3) yields high-purity crystals (>98%). HPLC (C18 column, acetonitrile:water 60:40) can further validate purity .
Advanced Research Questions
Q. How does the ethoxy substituent influence the compound’s bioavailability compared to analogs (e.g., cyano or methoxy derivatives)?
- Methodology : Comparative studies using logP measurements (octanol-water partition) reveal the ethoxy group enhances lipophilicity (predicted logP ~2.1) versus cyano (logP ~1.5) or methoxy (logP ~1.8) analogs. Molecular docking (AutoDock Vina) shows stronger hydrophobic interactions with target proteins like FPR2, correlating with improved cellular permeability in Caco-2 assays .
Q. What strategies resolve contradictions in reported anti-inflammatory activity across assay systems?
- Methodology : Discrepancies in IC₅₀ values (e.g., 10 µM in RAW264.7 macrophages vs. 25 µM in THP-1 monocytes) may arise from cell-specific FPR2 expression levels. Cross-validation using siRNA knockdown of FPR2 and standardized LPS-induced cytokine (IL-1β, TNF-α) assays under controlled oxygen tension (5% CO₂) reduces variability .
Q. How can SHELX software improve crystallographic refinement of this compound?
- Methodology : SHELXL refines X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) by adjusting thermal parameters and resolving disorder in the ethoxy group. Challenges include modeling rotational flexibility of the ethoxy moiety; constraints (DFIX, DANG) stabilize geometry. Final R-factors <5% validate the structure .
Q. What computational approaches predict the compound’s metabolic stability?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify oxidation sites (e.g., ethoxy → quinone via cytochrome P450). In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life (t₁/₂) and correlate with in silico predictions using ADMET Predictor™ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
